Sodium squarate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

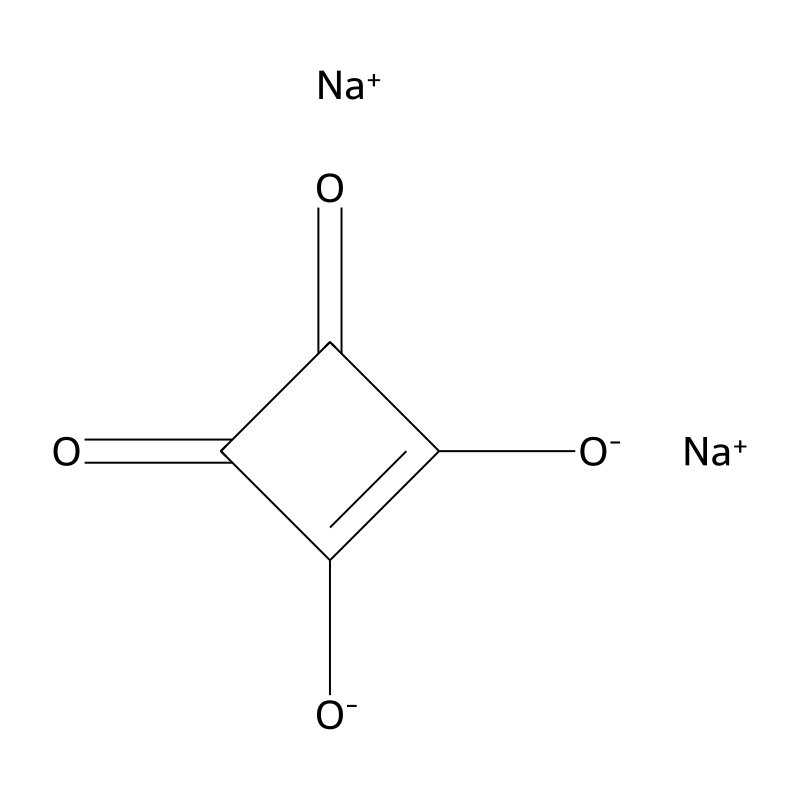

Sodium squarate is an organic compound with the chemical formula . It is the sodium salt of squaric acid, which is characterized by a square-like arrangement of its carbon atoms. The compound exists as a white crystalline solid and is soluble in water. Sodium squarate features a unique squarate anion, , which is notable for its symmetrical structure and resonance stabilization due to the distribution of negative charges across the oxygen atoms .

Sodium squarate can be synthesized through several methods:

- Neutralization Reaction: Squaric acid can be neutralized with sodium hydroxide or sodium carbonate to produce sodium squarate directly.

- Hydrothermal Synthesis: This method involves reacting squaric acid with sodium salts under controlled temperature and pressure conditions, leading to the formation of hydrated forms of sodium squarate .

- Recrystallization: The compound can also be purified through recrystallization from aqueous solutions.

Sodium squarate has several applications across different fields:

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the preparation of dyes and other organic compounds.

- Coordination Chemistry: Due to its ability to form stable complexes with metal ions, it is used in coordination chemistry research.

- Biological Research: Its potential role as an enzyme inhibitor makes it a candidate for further studies in biochemical applications.

Studies on sodium squarate's interactions primarily focus on its coordination chemistry. It has been shown to form stable complexes with various transition metals, which can alter the electronic properties of both the metal and the ligand. These interactions are significant for understanding the behavior of sodium squarate in biological systems and its potential applications in catalysis and material science .

Sodium squarate shares similarities with several other compounds due to its structural characteristics and chemical behavior. Here are some comparable compounds:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Sodium oxalate | Forms stable complexes; used in analytical chemistry | |

| Potassium squarate | Similar structure; used in similar applications | |

| Lithium oxalate | Exhibits similar solubility properties | |

| Calcium squarate | Forms coordination complexes; used in materials science | |

| 1,3-Bis(dicyanomethylene)squarate | Pseudo-oxocarbon anion; retains aromatic character |

Uniqueness

Sodium squarate's uniqueness lies in its specific structural arrangement that allows for effective coordination with metal ions while retaining stability in aqueous solutions. Its symmetrical anionic structure provides distinct resonance stabilization compared to other similar compounds like sodium oxalate or potassium squarate, making it particularly interesting for research in coordination chemistry and materials science.

Sodium squarate is an organic sodium salt with the chemical formula C₄Na₂O₄, derived from the deprotonation of squaric acid (C₄H₂O₄). It consists of a squarate dianion ([C₄O₄]²⁻) paired with two sodium cations (Na⁺). The compound is also referred to as disodium 3,4-dioxocyclobutene-1,2-diolate, reflecting its structural features.

Key Chemical Characteristics

Molecular Structure and Formula (C₄Na₂O₄)

The squarate dianion ([C₄O₄]²⁻) exhibits a planar, square-like cyclobutene ring with alternating single and double bonds. This resonance-stabilized structure allows delocalized π-electrons, contributing to its stability. Sodium ions are positioned to maximize electrostatic interactions with the oxygen atoms in the dianion, forming a crystalline lattice.

Structural Insights

- Cyclobutene Core: The four-membered ring adopts a slightly distorted square geometry, with bond lengths averaging 1.38 Å (C–C) and 1.23 Å (C=O).

- Hydrogen Bonding: In hydrated forms (e.g., Na₂C₄O₄·3H₂O), water molecules bridge sodium ions and oxygen atoms, forming extended networks.

Physical Properties and Characteristics

Sodium squarate’s physical properties are influenced by its ionic nature and molecular packing:

Table 1: Physical Properties of Sodium Squarate

Notable Features

- Thermal Stability: Sodium squarate decomposes at temperatures exceeding 300°C, similar to squaric acid.

- Hydration States: Anhydrous and trihydrate forms exist, with distinct crystallographic arrangements.

Historical Context and Discovery

Sodium squarate’s development is tied to the synthesis of squaric acid. In 1959, Cohen et al. first synthesized squaric acid via dimerization of chlorotrifluoroethylene. Sodium squarate was subsequently prepared by neutralizing squaric acid with sodium carbonate (Na₂CO₃).

Key Milestones

- 1959: Squaric acid synthesis enables exploration of its salts.

- 2000s: Sodium squarate gains attention in energy storage research (e.g., sodium-ion batteries).

- 2010s: High-pressure studies reveal structural flexibility under extreme conditions.

Relationship to Squaric Acid (C₄H₂O₄)

Squaric acid (C₄H₂O₄) is a diprotic acid with two acidic protons (pKa1* ≈ 1.5, pKa2* ≈ 3.4). Sodium squarate forms via complete deprotonation:

$$ \text{C₄H₂O₄} + 2\text{NaOH} \rightarrow \text{C₄Na₂O₄} + 2\text{H₂O} $$

Comparative Analysis

Classical synthesis routes for sodium squarate primarily rely on established acid-base chemistry principles and have been extensively documented in the literature. These traditional approaches form the foundation for most commercial production processes due to their reliability and straightforward implementation [2].

The most fundamental classical approach involves the direct combination of squaric acid with appropriate sodium-containing bases under controlled conditions. This methodology has been refined over decades of industrial application and remains the preferred route for large-scale production due to its predictable outcomes and minimal equipment requirements [3] [4].

Classical routes typically employ stoichiometric calculations based on the diprotic nature of squaric acid, which exhibits two distinct ionization constants (pKa1 = 1.5 and pKa2 = 3.4) [5]. This acidic character enables precise control over the neutralization process and allows for the selective formation of either monosodium or disodium squarate derivatives depending on the reaction conditions employed.

Temperature control represents a critical parameter in classical synthesis routes, with most procedures operating between room temperature and 100°C to ensure complete reaction while preventing thermal decomposition of the squarate framework [6] [7]. The reaction kinetics under these conditions favor complete neutralization within 1-4 hours, making these approaches particularly suitable for batch production processes.

Neutralization of Squaric Acid with Sodium Hydroxide

The neutralization of squaric acid with sodium hydroxide represents the most straightforward and widely implemented synthesis route for sodium squarate production. This methodology exploits the fundamental acid-base reaction between the diprotic squaric acid and the strong base sodium hydroxide to generate the desired sodium salt [3] [8].

The stoichiometric reaction follows the general equation:

H₂C₄O₄ + 2NaOH → Na₂C₄O₄ + 2H₂O

This neutralization process typically employs a 1:2 molar ratio of squaric acid to sodium hydroxide to ensure complete conversion to the disodium salt [8]. The reaction proceeds through two distinct proton transfer steps, with the first neutralization occurring rapidly at room temperature, while the second neutralization may require gentle heating to achieve completion [9].

Experimental procedures for this neutralization typically begin with the dissolution of squaric acid in distilled water, followed by the gradual addition of sodium hydroxide solution while maintaining continuous stirring [6]. The pH of the reaction mixture serves as a reliable indicator of reaction progress, with the endpoint typically reached when the pH stabilizes between 8-9 [10].

Temperature control during neutralization proves crucial for optimal yield and product quality. Excessive heating can lead to thermal decomposition of the squarate anion, while insufficient temperature may result in incomplete neutralization [9]. Most successful procedures maintain reaction temperatures between 50-80°C throughout the addition process [4].

The neutralization approach offers several distinct advantages including high yields (typically 85-95%), minimal side product formation, and the generation of pure sodium squarate without requiring extensive purification steps [6] [4]. The water produced as a byproduct can be readily removed through standard evaporation techniques, leaving behind crystalline sodium squarate suitable for most applications.

Hydrothermal Synthesis Techniques

Hydrothermal synthesis techniques represent an advanced approach for sodium squarate preparation that utilizes elevated temperature and pressure conditions to achieve unique crystal morphologies and enhanced product purity [11] [12]. These methods have gained significant attention in recent years due to their ability to produce materials with controlled particle size and improved crystalline structure.

The hydrothermal approach typically involves the reaction of squaric acid with sodium-containing precursors in sealed pressure vessels (autoclaves) at temperatures ranging from 150-300°C [11] [8]. Under these conditions, water acts as both solvent and reactant, facilitating the formation of well-ordered crystalline structures that are difficult to achieve through conventional synthesis routes [12].

Experimental procedures for hydrothermal synthesis typically employ Teflon-lined stainless steel autoclaves to withstand the elevated pressure conditions generated during the reaction [11]. The reaction mixture, consisting of squaric acid, sodium salts, and water in predetermined ratios, is sealed within the autoclave and heated for extended periods (48-96 hours) to ensure complete crystal formation [13].

The hydrothermal environment promotes the formation of sodium squarate hexahydrate complexes, which exhibit enhanced stability and unique structural properties compared to anhydrous forms [14]. These hydrated forms often display superior solubility characteristics and may incorporate additional water molecules within the crystal lattice structure [15].

Temperature gradients within the hydrothermal reactor play a crucial role in determining the final crystal morphology. Higher temperatures (250-300°C) typically favor the formation of larger, well-faceted crystals, while moderate temperatures (150-200°C) produce finer crystalline materials with higher surface areas [11] [12].

One significant advantage of hydrothermal synthesis lies in its ability to produce phase-pure materials with minimal impurities. The extended reaction times and controlled environment facilitate the dissolution and recrystallization of any poorly formed nuclei, resulting in products with excellent crystalline quality [8] [13].

One-Step Synthesis Processes

One-step synthesis processes for sodium squarate have emerged as efficient alternatives to multi-stage synthetic routes, offering significant advantages in terms of time, energy consumption, and overall process economics [16] [17]. These streamlined approaches combine multiple synthetic steps into a single reaction vessel, eliminating intermediate purification stages and reducing overall production costs.

The most successful one-step processes typically involve the direct reaction of squaric acid with sodium carbonate in aqueous solution [18] [19]. This approach exploits the carbonate's dual role as both neutralizing agent and carbon dioxide generator, facilitating the formation of pure sodium squarate while simultaneously removing excess water through gentle heating [20].

Experimental implementation of one-step synthesis typically begins with the preparation of separate aqueous solutions of squaric acid and sodium carbonate [21]. The sodium carbonate solution is then added slowly to the squaric acid solution while maintaining continuous stirring and monitoring the reaction pH [20]. The evolution of carbon dioxide gas serves as a visual indicator of reaction progress.

The reaction proceeds according to the stoichiometric equation:

H₂C₄O₄ + Na₂CO₃ → Na₂C₄O₄ + H₂O + CO₂

Temperature control during one-step synthesis proves less critical than in other approaches, with most reactions proceeding successfully at room temperature [19] [21]. However, gentle heating to 40-60°C can accelerate reaction kinetics and improve overall yields [16].

One-step processes offer several distinct advantages including reduced equipment requirements, shorter reaction times (2-8 hours), and the elimination of intermediate product isolation steps [16] [17]. These factors contribute to improved atom economy and reduced waste generation, making one-step approaches particularly attractive for industrial implementation.

The yields achieved through one-step synthesis typically range from 70-90%, which, while slightly lower than classical neutralization approaches, are compensated by the reduced processing time and simplified purification requirements [19] [21]. The carbon dioxide generated during the reaction can be readily vented or captured for other industrial applications.

Purification and Crystallization Methods

The purification and crystallization of sodium squarate represent critical steps in ensuring product quality and consistency across different synthesis routes. Effective purification methods must address the removal of residual starting materials, byproducts, and any inorganic impurities while preserving the integrity of the squarate anion structure [22] [23].

Recrystallization from water represents the most commonly employed purification technique for sodium squarate [24] [23]. This method exploits the temperature-dependent solubility of sodium squarate in water, with higher temperatures promoting dissolution and controlled cooling facilitating crystal formation [25]. The process typically achieves purities of 95-99% with recovery rates of 75-85% [22].

The recrystallization process begins with the dissolution of crude sodium squarate in hot distilled water (80-100°C) using minimal solvent volume to achieve saturation [23] [25]. The hot solution is then filtered to remove any insoluble impurities before being allowed to cool slowly to room temperature or below [26]. Crystal formation typically occurs within 2-24 hours depending on the cooling rate and seed crystal availability.

Vacuum filtration techniques prove particularly effective for isolating purified sodium squarate crystals from the mother liquor [22] [27]. These methods employ reduced pressure to accelerate the filtration process while maintaining crystal integrity [23]. The isolated crystals are typically washed with small volumes of cold water to remove surface impurities before being dried under controlled conditions.

Evaporative crystallization represents an alternative approach that involves the controlled removal of solvent from saturated sodium squarate solutions [28] [17]. This technique typically operates at temperatures of 40-60°C and can achieve purities of 88-95% with moderate recovery rates [29]. The controlled evaporation rate allows for the formation of well-ordered crystals with consistent morphology.

Column chromatography techniques, while less commonly employed due to cost considerations, can achieve exceptional purities (98-99.5%) for specialized applications [30]. These methods typically employ silica gel or similar stationary phases with dichloromethane-methanol eluent systems [14] [31].

Cooling crystallization methods exploit the reduced solubility of sodium squarate at lower temperatures to promote crystal formation [32] [25]. These techniques typically employ water-methanol mixtures as crystallization media and can achieve purities of 92-98% with good recovery rates (80-90%) [33].

Industrial Scale Production Considerations

Industrial scale production of sodium squarate requires careful consideration of multiple factors including raw material costs, energy requirements, equipment specifications, environmental impact, and product quality control measures [19] [34] [35]. The selection of appropriate synthesis methodology for large-scale implementation depends on balancing these competing factors to achieve optimal economic and technical outcomes.

Raw material costs represent a significant consideration in industrial sodium squarate production, with squaric acid typically accounting for 60-80% of total material expenses [19]. The recent price increases in squaric acid have prompted investigations into alternative synthesis routes and improved process efficiency to maintain economic viability [21].

Energy requirements vary significantly among different synthesis approaches, with hydrothermal methods typically requiring the highest energy input due to elevated temperature and pressure conditions [12] [34]. Classical neutralization approaches offer moderate energy requirements, while one-step precipitation processes typically exhibit the lowest energy consumption profiles [19] [21].

Equipment complexity considerations favor classical synthesis routes for large-scale implementation due to their reliance on standard chemical processing equipment [6] [4]. Hydrothermal synthesis requires specialized high-pressure autoclaves and associated safety systems, significantly increasing capital investment requirements [11] [12].

Environmental impact assessments typically favor neutralization and precipitation approaches due to their minimal waste generation and the absence of hazardous byproducts [6] [19]. Hydrothermal methods, while producing high-quality products, generate moderate environmental impact due to energy consumption requirements [12].

Scalability represents a crucial factor in industrial implementation, with classical neutralization demonstrating excellent scalability characteristics due to its straightforward reaction mechanism and established equipment designs [4] [21]. Recent scale-up studies have successfully demonstrated sodium squarate production in kilogram quantities using optimized neutralization protocols [21].

Process safety considerations favor one-step precipitation methods due to their operation at atmospheric pressure and moderate temperatures [19] [16]. Classical neutralization approaches offer good safety profiles with appropriate handling procedures for sodium hydroxide [6] [4].

Product quality control measures must address the monitoring of residual impurities, crystal morphology, and water content in the final product [22] [35]. Industrial processes typically employ multiple analytical techniques including nuclear magnetic resonance spectroscopy, X-ray diffraction, and thermal analysis to ensure consistent product specifications [21].

Waste generation in industrial sodium squarate production primarily consists of aqueous streams containing residual salts and organic impurities [19] [17]. Most synthesis routes generate minimal solid waste, with liquid waste streams amenable to conventional water treatment technologies [6] [4].